Dipentyl succinate

Description

Properties

IUPAC Name |

dipentyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCRKSLWSLBYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214754 | |

| Record name | Dipentyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-69-2 | |

| Record name | Dipentyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamyl succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipentyl succinate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E33CP3MKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dipentyl Succinate: Chemical Properties, Structure, and Applications

Introduction

In the landscape of pharmaceutical research and development, the selection of appropriate excipients and solvents is a critical determinant of a drug product's ultimate success. These seemingly inert components play a pivotal role in the stability, bioavailability, and manufacturability of active pharmaceutical ingredients (APIs). Among the diverse classes of chemical compounds utilized for these purposes, dialkyl succinates are emerging as a versatile and promising group. This technical guide provides a comprehensive overview of dipentyl succinate, a notable member of this family, with a particular focus on its chemical properties, structure, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

Dipentyl succinate, also known by its IUPAC name dipentyl butanedioate and synonymously as diamyl succinate, is the diester formed from the reaction of succinic acid and n-pentanol. Its fundamental chemical identity is crucial for understanding its behavior in various chemical and biological systems.

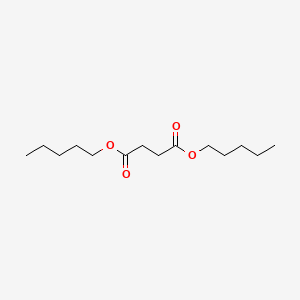

The molecular structure of dipentyl succinate is characterized by a central four-carbon succinate backbone with two pentyl ester groups attached at either end. This structure imparts a significant degree of lipophilicity to the molecule, a key factor in its solvent properties.

Figure 1: 2D Chemical Structure of Dipentyl Succinate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of dipentyl succinate is essential for its effective application. These properties dictate its behavior as a solvent, its compatibility with other materials, and its potential role in various formulations.

| Property | Value | Source(s) |

| IUPAC Name | dipentyl butanedioate | |

| Synonyms | Diamyl succinate, Succinic acid, dipentyl ester | |

| CAS Number | 645-69-2 | |

| Molecular Formula | C₁₄H₂₆O₄ | |

| Molecular Weight | 258.35 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 171.5 °C @ 16 Torr | |

| Melting Point | -10.8 °C |

Synthesis of Dipentyl Succinate

The primary route for the synthesis of dipentyl succinate is through the Fischer-Speier esterification of succinic acid with n-pentanol.[2] This is a well-established and versatile acid-catalyzed condensation reaction.[3] The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity.[4]

Reaction Principle

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to either use an excess of the alcohol or remove the water formed during the reaction.[3]

Figure 2: Fischer-Speier Esterification of Succinic Acid.

Experimental Protocol: Synthesis of Dipentyl Succinate

This protocol is a representative example of a laboratory-scale synthesis of dipentyl succinate based on the principles of Fischer-Speier esterification.

Materials:

-

Succinic acid (1.0 equivalent)

-

n-Pentanol (3.0 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents)

-

Toluene (as a solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, n-pentanol, and toluene.

-

Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue the reaction until no more water is collected in the trap.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene and excess n-pentanol under reduced pressure using a rotary evaporator.

-

The resulting crude dipentyl succinate can be further purified by vacuum distillation to obtain a high-purity product.

-

Causality Behind Experimental Choices:

-

Excess n-Pentanol: Using an excess of the alcohol helps to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.

-

Azeotropic Removal of Water: The use of a Dean-Stark apparatus with toluene is a highly effective method for removing the water byproduct, which is crucial for achieving a high conversion to the ester.

-

Acid Catalyst: A strong acid catalyst is necessary to protonate the carbonyl oxygen of the succinic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Neutralization and Washing: The washing steps are critical for removing the acid catalyst and any unreacted succinic acid, ensuring the purity and stability of the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of dipentyl succinate is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Triplet (δ ~4.0-4.1 ppm): Protons on the methylene group adjacent to the ester oxygen (-O-CH₂ -).

-

Singlet (δ ~2.6 ppm): Protons of the two equivalent methylene groups in the succinate backbone (-C(O)-CH₂ -CH₂ -C(O)-).

-

Multiplets (δ ~1.3-1.6 ppm): Protons of the methylene groups within the pentyl chains.

-

Triplet (δ ~0.9 ppm): Protons of the terminal methyl groups of the pentyl chains.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

-

Carbonyl Carbon (δ ~172 ppm): The two equivalent ester carbonyl carbons.

-

Methylene Carbon adjacent to Ester Oxygen (δ ~65 ppm): The carbon of the -O-C H₂- group.

-

Methylene Carbons in the Succinate Backbone (δ ~29 ppm): The two equivalent -C(O)-C H₂- carbons.

-

Methylene Carbons in the Pentyl Chains (δ ~28, 22 ppm): The carbons within the pentyl chains.

-

Terminal Methyl Carbon (δ ~14 ppm): The carbon of the terminal methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of dipentyl succinate will be dominated by a strong absorption band characteristic of the ester carbonyl group.

-

C=O Stretch (around 1735 cm⁻¹): A strong, sharp peak indicative of the ester carbonyl group.

-

C-O Stretch (around 1150-1250 cm⁻¹): One or two strong bands corresponding to the stretching vibrations of the C-O single bonds of the ester.

-

C-H Stretch (around 2850-2960 cm⁻¹): Bands corresponding to the stretching vibrations of the C-H bonds in the alkyl chains.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 258, corresponding to the molecular weight of dipentyl succinate.

-

Fragmentation: Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement products. For dipentyl succinate, fragments corresponding to the loss of a pentoxy group (m/z = 171) and the pentyl group (m/z = 187) would be expected.

Applications in Pharmaceutical Research and Drug Development

While specific applications of dipentyl succinate in marketed pharmaceutical products are not extensively documented, the properties of dialkyl succinates suggest several promising avenues for their use in drug development.[5]

Solvent for Poorly Soluble APIs

A significant challenge in drug formulation is the solubilization of poorly water-soluble APIs.[6] The lipophilic nature and good solvency power of dipentyl succinate make it a potential candidate as a non-aqueous solvent or co-solvent in liquid and semi-solid formulations, such as oral solutions, topical preparations, and injectables. Its relatively low volatility compared to other organic solvents could also be advantageous in certain manufacturing processes.

Excipient in Formulations

Dialkyl succinates, such as diethyl succinate, are used as excipients in pharmaceutical formulations.[4] Dipentyl succinate could potentially serve as a plasticizer in film coatings for tablets and capsules, improving the flexibility and durability of the coating. It may also function as an emollient in topical formulations, enhancing the feel and spreadability of creams and ointments.

Component of Drug Delivery Systems

The development of novel drug delivery systems is a key area of pharmaceutical research. The properties of dipentyl succinate could be leveraged in the design of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and nanoemulsions, to enhance the oral bioavailability of poorly soluble drugs.

Figure 3: Potential Applications of Dipentyl Succinate in Drug Development.

Safety and Toxicological Profile

A comprehensive toxicological assessment is paramount for any compound intended for pharmaceutical use. While detailed toxicological data specifically for dipentyl succinate is limited, information on related dialkyl succinates and sulfosuccinates can provide some initial insights.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dipentyl succinate is classified as hazardous to the aquatic environment (acute hazard).

Studies on related compounds, such as dibutyl succinate, suggest low acute oral toxicity.[1] However, as with any chemical, appropriate handling procedures should be followed in a laboratory setting. For pharmaceutical applications, a thorough evaluation of the safety and toxicology of dipentyl succinate, including studies on irritation, sensitization, and genotoxicity, would be required.

Conclusion

Dipentyl succinate is a versatile chemical compound with a range of properties that make it of interest to the pharmaceutical industry. Its straightforward synthesis via Fischer-Speier esterification, its favorable solvent characteristics, and its potential as a formulation excipient and a component of drug delivery systems warrant further investigation. As the demand for novel and effective solutions for the formulation of challenging APIs continues to grow, compounds like dipentyl succinate may play an increasingly important role in the future of drug development. Further research into its specific applications and a comprehensive toxicological evaluation will be crucial in fully realizing its potential.

References

- Chaudhary, B.I., et al. (2015). Synthesis and properties of a bio-based PVC plasticizer derived from lactic acid. Polymer Engineering & Science, 55(3), 634-640.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

- Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society, 127(12), 4168-4169.

-

PubChem. (n.d.). Dibutyl succinate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dipentyl succinate. National Center for Biotechnology Information. Retrieved from [Link]

- Stuart, A., et al. (2010). Poly(vinyl chloride)

-

Wikipedia contributors. (2023, December 2). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

- Zeikus, J. G., Jain, M. K., & Elankovan, P. (1999). Biotechnology of succinic acid production and markets for derived industrial products. Applied microbiology and biotechnology, 51(5), 545-552.

- Zimmermann, H., & Rudolph, J. (1965). Protonic States and the Mechanism of Acid‐Catalysed Esterification.

-

Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

- Iwata, H., & Shimada, K. (2013). Formulas, Ingredients and Production of Cosmetics. Springer.

- Jamarani, R., et al. (2018). How green is your plasticizer? Polymers, 10(8), 834.

- Mazitova, A.K., Aminova, G.K., & Vikhareva, I.N. (2021). Designing of green plasticizers and assessment of the effectiveness of their use. Polymers, 13(11), 1761.

-

The Good Scents Company. (n.d.). dipentyl succinate. Retrieved from [Link]

Sources

- 1. Dibutyl succinate | C12H22O4 | CID 8830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Dialkyl Succinates and Adipates as Alternative Plasticizers-Even More Efficient Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]

An In-depth Technical Guide to the Physical Properties of Dipentyl Succinate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the critical physical properties of Dipentyl succinate, specifically its melting and boiling points. Moving beyond a simple recitation of values, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these characteristics. It is designed to equip researchers, particularly those in the pharmaceutical and chemical industries, with the foundational knowledge and detailed protocols necessary for accurate physicochemical characterization, ensuring data integrity and supporting robust scientific development.

Introduction: The Significance of Dipentyl Succinate

Dipentyl succinate (CAS 645-69-2), also known as diamyl succinate, is the diester formed from succinic acid and pentanol.[1] Its molecular structure, characterized by a four-carbon diacid backbone and two five-carbon ester chains, imparts properties that make it a subject of interest in various applications, including as a solvent, plasticizer, and fragrance component. In the realm of drug development and formulation, understanding the fundamental physical properties of such excipients is not merely an academic exercise; it is a prerequisite for rational formulation design, process development, and quality control.[2]

Two of the most fundamental of these properties are the melting point and boiling point. These thermal transition points are intrinsic characteristics of a pure substance and serve as powerful indicators of identity and purity.[3][4] Deviations in these values often signal the presence of impurities, which can have profound implications for a material's performance, stability, and safety.[2][4] This guide will provide both the established values for Dipentyl succinate and the detailed, validated methodologies for their experimental determination.

Core Physical Properties of Dipentyl Succinate

The physical state of a compound under various conditions is dictated by its melting and boiling points. For Dipentyl succinate, these values define its transition from a solid to a liquid and from a liquid to a gas, respectively.

| Property | Value | Conditions | Source |

| Melting Point | -10.8 °C | Atmospheric Pressure | CAS Common Chemistry[1] |

| Boiling Point | 171.5 °C | 16 Torr (21.33 kPa) | CAS Common Chemistry[1] |

| 300.93 °C | 760 Torr (101.325 kPa) | The Good Scents Company (Estimated)[4] |

Table 1: Key Physical Properties of Dipentyl Succinate

The significant difference between the boiling point reported at reduced pressure and that at atmospheric pressure underscores the critical importance of documenting the precise conditions of measurement.[5]

The Melting Point: A Gateway to Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions into a liquid. For a pure substance, this transition occurs over a very narrow range (typically 0.5-1.0 °C).[3] The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[4] Therefore, accurate melting point determination is a cornerstone of purity assessment in chemical synthesis and pharmaceutical quality control.[2][6]

Causality in Melting Point Determination: The Capillary Method

The most common and pharmacopeia-accepted technique for melting point determination is the capillary method.[3] The underlying principle is the controlled application of heat to a finely ground sample in a capillary tube and the precise observation of the temperatures at which the phase transition begins and ends.

Authoritative Grounding: The United States Pharmacopeia (USP) general chapter <741> outlines the standards for melting range determination, defining the melting range as the temperatures from the point of initial collapse against the capillary wall (onset) to the point where the substance is completely liquid (clear point).[7]

Experimental Protocol: Melting Point Determination via Digital Apparatus

This protocol describes a self-validating system using a modern digital melting point apparatus, which enhances reproducibility and accuracy through automated detection.[8][9]

Methodology:

-

Sample Preparation (The "Why"): The sample must be thoroughly dried to eliminate residual solvents, which act as impurities and would depress the melting point. It is then finely ground to ensure uniform packing and efficient, even heat transfer within the capillary.

-

Step 1: Place a small amount of Dipentyl succinate in a desiccator for at least 12 hours.

-

Step 2: Crush the dried sample into a fine powder on a watch glass using a spatula.

-

Step 3: Press the open end of a glass capillary tube into the powder until a sample column of 2-3 mm is achieved.[3][10]

-

Step 4: Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. A dense packing prevents the sample from shrinking away from the capillary wall during heating, which could lead to inaccurate readings.[10]

-

-

Instrument Setup and Calibration (Ensuring Trustworthiness): The instrument's accuracy is paramount. Calibration with certified reference standards bracketing the expected melting point ensures the thermometer's response is linear and accurate in the relevant range.

-

Step 5: Power on the digital melting point apparatus.

-

Step 6: Set the plateau temperature to approximately 10 °C below the expected melting point (-10.8 °C).

-

Step 7: Set the heating ramp rate. A slower ramp rate (e.g., 0.5-1.0 °C/min) near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring the sample and thermometer temperatures are identical at the moment of melting.[10] A rapid initial heating to the plateau saves time.[4]

-

Step 8: Insert the packed capillary tube into the heating block.

-

-

Data Acquisition and Interpretation:

-

Step 9: Initiate the heating program.

-

Step 10: The apparatus will automatically detect and record the onset (first droplet formation) and clear (complete liquefaction) points.[8]

-

Step 11: Record the melting range. For pure Dipentyl succinate, this range should be narrow.

-

Step 12: Allow the apparatus to cool significantly (at least 20 °C below the melting point) before running a subsequent sample to ensure an accurate starting temperature.[10]

-

Caption: Workflow for Melting Point Determination.

The Boiling Point: A Measure of Volatility

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor.[1][11] Unlike melting point, boiling point is highly sensitive to pressure. A lower external pressure requires a lower vapor pressure to induce boiling, resulting in a lower boiling point.[5] This is why boiling points must always be reported with the corresponding pressure.

Causality in Boiling Point Determination: The Micro-Reflux Method

For small sample volumes, a micro-boiling point determination using a Thiele tube or a similar apparatus is highly effective.[12] The method, often called the Siwoloboff method, relies on trapping a small bubble of vapor and observing the temperature at which its pressure equalizes with the ambient pressure.[13][14]

Authoritative Grounding: The principle of equating vapor pressure with applied pressure is a fundamental concept in physical chemistry.[11] This method provides a direct experimental measure of that equilibrium point. Heating must be gentle and continuous to avoid superheating and to ensure the recorded temperature accurately reflects the liquid-vapor equilibrium.[12]

Experimental Protocol: Micro-Boiling Point Determination

This protocol is ideal for determining the boiling point of Dipentyl succinate with minimal sample consumption.

Methodology:

-

Apparatus Assembly (The "Why"): The inverted capillary tube acts as a miniature manometer, trapping vapor and allowing for the visual detection of the pressure equilibrium point.

-

Step 1: Add approximately 0.5 mL of Dipentyl succinate to a small test tube (e.g., 10x75 mm).

-

Step 2: Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.[12]

-

Step 3: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.[12]

-

Step 4: Secure the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil), ensuring the sample is below the oil level. The unique shape of the Thiele tube promotes uniform heating via convection currents.[15]

-

-

Heating and Observation (Achieving Self-Validation): The key to a trustworthy measurement is observing both the heating and cooling phases. The true boiling point is the temperature where equilibrium is established, which is most accurately observed upon cooling.

-

Step 5: Gently heat the side arm of the Thiele tube with a micro-burner.[12]

-

Step 6: As the temperature rises, air trapped in the capillary will expand and slowly bubble out.

-

Step 7: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid is boiling, and its vapor has displaced all the air.[12]

-

Step 8: Remove the heat and allow the apparatus to cool slowly.

-

Step 9: The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[11][12] This moment signifies that the external pressure has overcome the vapor pressure of the liquid.

-

Step 10: Record this temperature and the ambient barometric pressure.

-

-

Pressure Correction (If Necessary): If the measurement is not performed at standard pressure (760 Torr), a nomograph or the Clausius-Clapeyron equation can be used to estimate the normal boiling point.

Caption: Micro-Boiling Point Determination Workflow.

Conclusion

The melting and boiling points of Dipentyl succinate are fundamental physical constants that are indispensable for its identification, purity assessment, and application in scientific research and development. An experimental value of -10.8 °C for the melting point and a boiling point of 171.5 °C at 16 Torr serve as critical benchmarks. Accurate and reproducible determination of these properties requires not only precise instrumentation but also a thorough understanding of the physicochemical principles governing these phase transitions. The protocols detailed in this guide emphasize meticulous sample preparation, controlled heating, and careful observation, providing a framework for generating trustworthy and scientifically valid data. For professionals in drug development and chemical research, adherence to these rigorous methodologies is essential for ensuring material quality and advancing scientific discovery.

References

-

Title: 6.1D: Step-by-Step Procedures for Melting Point Determination Source: Chemistry LibreTexts URL: [Link]

-

Title: Melting point determination Source: University of Calgary URL: [Link]

-

Title: 6.2B: Step-by-Step Procedures for Boiling Point Determination Source: Chemistry LibreTexts URL: [Link]

-

Title: What is Melting Point? Source: Mettler Toledo URL: [Link]

-

Title: Dipentyl succinate Source: CAS Common Chemistry URL: [Link]

-

Title: Melting Point Determination Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: dipentyl succinate, 645-69-2 Source: The Good Scents Company URL: [Link]

-

Title: Video: Boiling Points - Concept Source: JoVE URL: [Link]

-

Title: Melting point determination Source: SSERC URL: [Link]

-

Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL: [Link]

-

Title: Micro-boiling point measurement Source: University of Calgary URL: [Link]

-

Title: Melting Point Determination in Pharmaceutical Industry Source: NANOLAB URL: [Link]

-

Title: Determination of Boiling Point of Organic Compounds Source: GeeksforGeeks URL: [Link]

-

Title: DIGITAL MELTING POINT APPARATUS Source: Contech Instruments Ltd. URL: [Link]

-

Title: Melting Point: Using the Thiele Tube Source: Timstar URL: [Link]

-

Title: Boiling Water at Reduced Pressure Source: University of Wisconsin-Madison URL: [Link]

-

Title: EU A.2: Boiling temperature Source: ibacon GmbH URL: [Link]

-

Title: Siwoloboff Method Source: Jeplerts' Blog - WordPress.com URL: [Link]

-

Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: U.S. Pharmacopeia URL: [Link]

-

Title: How to use a melting point apparatus? Source: Flair Pharma The Knowledge Kit URL: [Link]

Sources

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. mt.com [mt.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 6. resolvemass.ca [resolvemass.ca]

- 7. uspbpep.com [uspbpep.com]

- 8. contechweighingscales.com [contechweighingscales.com]

- 9. flairpharma.com [flairpharma.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jove.com [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]

- 14. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 15. timstar.co.uk [timstar.co.uk]

Biodegradation pathway of Dipentyl succinate

An In-Depth Technical Guide to the Biodegradation Pathway of Dipentyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentyl succinate, a dialkyl ester, is utilized in various industrial applications, necessitating a thorough understanding of its environmental fate. This technical guide provides a comprehensive overview of the predicted biodegradation pathway of dipentyl succinate, drawing upon established principles of microbial metabolism of esters, dicarboxylic acids, and alcohols. The guide details the enzymatic hydrolysis of the parent compound and the subsequent catabolism of its primary metabolites, succinic acid and 1-pentanol, through central metabolic routes. Furthermore, this document outlines detailed, field-proven experimental methodologies for the systematic investigation of its biodegradation, including protocols for assessing biodegradability, isolating degrading microorganisms, and identifying metabolic intermediates. This guide is intended to serve as a foundational resource for researchers in environmental science, microbiology, and drug development to facilitate robust and scientifically sound investigations into the biodegradability of dipentyl succinate and related compounds.

The Postulated Biodegradation Pathway of Dipentyl Succinate

The biodegradation of dipentyl succinate is predicted to occur in a two-stage process, initiated by the enzymatic cleavage of its ester bonds, followed by the assimilation of the resulting alcohol and dicarboxylic acid into the central metabolism of microorganisms.

Stage 1: Primary Biodegradation - Enzymatic Hydrolysis

The inaugural and rate-limiting step in the catabolism of dipentyl succinate is the hydrolysis of its two ester linkages. This reaction is catalyzed by non-specific extracellular or cell-associated esterases and lipases, which are ubiquitously produced by a wide array of bacteria and fungi.[1][2][3] This hydrolytic cleavage yields one molecule of succinic acid and two molecules of 1-pentanol.

The initial hydrolysis may occur sequentially, first producing mono-pentyl succinate and one molecule of 1-pentanol, followed by a second hydrolysis to release the second molecule of 1-pentanol and succinic acid. This stepwise hydrolysis is a common feature in the degradation of analogous diesters, such as di(2-ethylhexyl) phthalate (DEHP), which is first converted to its monoester derivative.[4]

Caption: Metabolic pathways for succinic acid and 1-pentanol.

Methodologies for Biodegradation Assessment

A multi-tiered experimental approach is required to validate the proposed biodegradation pathway and quantify its kinetics.

Experimental Workflow Overview

Caption: Tiered experimental workflow for biodegradation studies.

Protocol 1: Ready Biodegradability Assessment (OECD 301D - Closed Bottle Test)

This protocol determines the ultimate biodegradability of dipentyl succinate under stringent, aerobic conditions. [5]

-

Principle: A low concentration of the test substance is incubated in a sealed, completely filled bottle with a microbial inoculum in a mineral medium. The depletion of dissolved oxygen is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).

-

Materials:

-

Dipentyl succinate (test substance)

-

Inoculum: Effluent from a domestic wastewater treatment plant.

-

Mineral Medium (as per OECD 301 guidelines).

-

Control substances: Sodium acetate (positive control), deionized water (inoculum blank).

-

BOD bottles (250-300 mL).

-

Oxygen meter with a non-invasive sensor.

-

-

Procedure:

-

Prepare the mineral medium and saturate it with air.

-

Add the inoculum to the mineral medium.

-

Prepare test solutions at a concentration of 2-5 mg/L of dipentyl succinate.

-

Set up replicate bottles for the test substance, positive control, and inoculum blank.

-

Fill the bottles completely, ensuring no headspace. Seal the bottles.

-

Incubate at 20 ± 1°C in the dark for 28 days.

-

Measure the dissolved oxygen concentration in each bottle at regular intervals.

-

Calculate the percentage biodegradation based on oxygen consumption relative to the ThOD.

-

-

Interpretation: A substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day period and within a "10-day window" following the onset of degradation.

| Parameter | Value | Reference |

| Test Duration | 28 days | OECD 301D [5] |

| Inoculum Source | Activated sludge | [6] |

| Test Concentration | 2-5 mg/L | OECD 301D [5] |

| Pass Level | > 60% ThOD | OECD 301D [5] |

Protocol 2: Isolation of Dipentyl Succinate-Degrading Microorganisms

This protocol aims to isolate pure microbial cultures capable of utilizing dipentyl succinate as a sole carbon and energy source.

-

Principle: Enrichment culture technique is used to select for microorganisms from an environmental sample that can grow on a minimal medium containing the test substance as the only carbon source.

-

Materials:

-

Environmental sample (e.g., soil contaminated with esters, activated sludge).

-

Basal Salt Medium (BSM).

-

Dipentyl succinate (sterilized).

-

BSM agar plates.

-

-

Procedure:

-

Add 1 g of the environmental sample to 100 mL of BSM in a flask.

-

Add dipentyl succinate to a final concentration of 100-500 mg/L.

-

Incubate the flask on a rotary shaker at an appropriate temperature (e.g., 30°C).

-

After significant growth (turbidity) is observed (typically 5-7 days), transfer an aliquot (e.g., 1 mL) to fresh BSM with dipentyl succinate.

-

Repeat the transfer 3-5 times to enrich for the desired microorganisms.

-

Plate serial dilutions of the final enrichment culture onto BSM agar plates where the surface has been coated with a fine layer of dipentyl succinate.

-

Incubate the plates until colonies appear. Colonies that form clear zones around them (if the ester is dispersed as an opaque layer) are indicative of hydrolysis.

-

Isolate distinct colonies and re-streak to ensure purity.

-

Identify the isolates using 16S rRNA gene sequencing (for bacteria) or ITS sequencing (for fungi).

-

Protocol 3: Identification of Metabolic Intermediates

This protocol uses high-resolution mass spectrometry to identify the transient products of biodegradation. [4][5]

-

Principle: A pure or mixed culture of degrading microorganisms is incubated with dipentyl succinate. At various time points, samples of the culture medium are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the parent compound and its metabolites.

-

Materials:

-

Isolated degrading microorganism(s).

-

Minimal salt medium.

-

Dipentyl succinate.

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane).

-

LC-MS/MS or GC-MS system.

-

-

Procedure:

-

Inoculate a culture of the isolated microorganism(s) in a minimal medium containing dipentyl succinate as the sole carbon source (e.g., 500 mg/L).

-

Incubate under optimal growth conditions.

-

At time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots of the culture.

-

Centrifuge the aliquots to remove cells.

-

Extract the supernatant with an appropriate organic solvent. For acidic metabolites like succinic and pentanoic acid, acidification of the sample prior to extraction may be necessary.

-

Concentrate the organic extract.

-

Analyze the extract using LC-MS/MS or GC-MS. For GC-MS analysis, derivatization (e.g., silylation) of polar metabolites may be required.

-

Identify metabolites by comparing their mass spectra and retention times with those of authentic standards (e.g., succinic acid, 1-pentanol, pentanoic acid) and by interpreting the fragmentation patterns.

-

References

-

OECD. (1992). OECD Guideline for Testing of Chemicals, Section 3, Test No. 301: Ready Biodegradability. OECD Publishing, Paris. [Link]

-

Barceló, D., & Petrovic, M. (2026). Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. ACS Publications. [Link]

-

White, G. F., & Russell, N. J. (1994). Biodegradation of sulphosuccinate: direct desulphonation of a secondary sulphonate. Microbiology, 140(7), 1717-1723. [Link]

-

Sener, A., & Malaisse, W. J. (1992). Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. Biochimica et Biophysica Acta (BBA) - General Subjects, 1116(2), 117-122. [Link]

-

Lei, Y., et al. (2023). Succinate metabolism and its regulation of host-microbe interactions. Gut Microbes, 15(1), 2180581. [Link]

-

Cheng, K. K., et al. (2022). Production of succinic acid through the fermentation of Actinobacillus succinogenes on the hydrolysate of Napier grass. Bioresources and Bioprocessing, 9(1), 6. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Phosphate Ester Flame Retardants. U.S. Department of Health and Human Services. [Link]

-

Jovanovic, M., et al. (2007). Biodegradable polyesters based on succinic acid. Journal of the Serbian Chemical Society, 72(10), 983-996. [Link]

-

El-shafay, S. M., et al. (2024). Synthesis and biodegradation testing of some synthetic oils based on ester. Egyptian Journal of Chemistry, 67(2), 1-12. [Link]

-

Srirangan, K., et al. (2013). Metabolic pathway construction for direct microbial synthesis of 1-pentanol. PNAS, 110(19), 7840-7845. [Link]

-

Chrobak, M., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Molecules, 26(20), 6296. [Link]

-

Sousa, C., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 12(13), 2588. [Link]

- Baron, J. (2011). Method for synthesizing succinyl succinic dialkyl ester.

-

Baron, E. J. (1996). Bacterial Metabolism. In Medical Microbiology (4th ed.). University of Texas Medical Branch at Galveston. [Link]

-

Ishii, S., et al. (2025). Oceanic Biodegradation Mechanisms of Chemosynthetic Biodegradable Polyesters: Focusing on Poly(butylene succinate-co-adipate). ACS Sustainable Resource Management. [Link]

-

Li, X., et al. (2019). Biodegradability and biodegradation pathway of di-(2-ethylhexyl) phthalate by Burkholderia pyrrocinia B1213. Chemosphere, 225, 629-636. [Link]

-

Koskela, S. (2020). Biodegradation experiment: monitoring and analysis. Master's Thesis, Tampere University. [Link]

-

Houchins, C., et al. (2023). High-throughput experimentation for discovery of biodegradable polyesters. PNAS, 120(23), e2221140120. [Link]

-

Chen, G. Q., & Wang, Y. (2013). Microbial Succinic Acid, Its Polymer Poly(butylene succinate), and Applications. In Plastics from Bacteria (pp. 245-269). Springer, Berlin, Heidelberg. [Link]

-

Chrobak, M., et al. (2025). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Molecules, 30(20), 6296. [Link]

-

Liu, Y., et al. (2023). The Metabolic Pathways of Yeast and Acetic Acid Bacteria During Fruit Vinegar Fermentation and Their Influence on Flavor Development. Foods, 12(18), 3465. [Link]

-

Sanchez, C. (2017). A novel biodegradation pathway of the endocrine-disruptor di(2-ethyl hexyl) phthalate by Pleurotus ostreatus based on quantum chemical investigation. Ecotoxicology and Environmental Safety, 147, 434-440. [Link]

-

Gorke, J., & Ritter, H. (2009). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Processes, 9(3), 411. [Link]

-

Jantama, K., et al. (2008). Microbial Succinic Acid Production Using Different Bacteria Species. Biotechnology and Bioengineering, 101(5), 881-893. [Link]

-

Gupta, P., et al. (2017). Techniques for Detection and Extraction of Metabolites. In Metabolic Engineering (pp. 33-56). Springer, Singapore. [Link]

- Dunuwila, D. D., et al. (2015). A process for preparing succinate ester.

-

Sanchez, C. (2017). A novel biodegradation pathway of the endocrine-disruptor di(2-ethyl hexyl )phtalate by Pleurotus ostreatus based on quantum chemical investigation. Ecotoxicology and Environmental Safety, 147, 434-440. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Biodegradability and biodegradation pathway of di-(2-ethylhexyl) phthalate by Burkholderia pyrrocinia B1213 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biodegradation of sulphosuccinate: direct desulphonation of a secondary sulphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Situating Dipentyl Succinate in an Environmental Context

An In-depth Technical Guide to the Environmental Impact Assessment of Dipentyl Succinate

Dipentyl succinate (C₁₄H₂₆O₄) is a diester of succinic acid and n-pentanol. As part of the broader family of succinate esters, it holds potential for applications where related compounds are used, such as solvents, plasticizers, and formulation components in personal care products. Notably, linear succinate diesters are being explored as effective and potentially biodegradable alternatives to phthalate plasticizers.[1][2] The increasing demand for sustainable and bio-based chemicals necessitates a thorough evaluation of their environmental fate and effects before widespread industrial adoption.[3] The environmental profile of a substance—its persistence in the environment, its potential to accumulate in organisms, and its toxicity to wildlife—is a critical determinant of its sustainability.

This guide provides a comprehensive framework for conducting an environmental impact assessment of Dipentyl succinate. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of the methodologies and scientific rationale behind environmental safety testing. We will proceed not by simply listing data, but by elucidating the logical, tiered approach that underpins a modern environmental risk assessment, moving from foundational physicochemical properties to detailed investigations of persistence, bioaccumulation, and ecotoxicity. This framework is grounded in internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD), which represent the global standard for chemical safety testing.

Pillar 1: Assessment of Environmental Persistence and Biodegradability

A substance's persistence is arguably the most critical factor in its environmental risk profile. A substance that biodegrades rapidly is removed from the environment, minimizing the potential for long-term exposure and chronic effects.[4] Conversely, persistent substances can accumulate, transport over long distances, and exert effects long after their initial release. The primary mechanism for the removal of organic chemicals from the environment is biodegradation by microorganisms.[4]

Scientific Rationale: Why "Ready Biodegradability"?

The initial assessment of persistence begins with stringent screening tests for "ready biodegradability."[4] The OECD 301 series of tests are designed to be so rigorous that a chemical passing them is presumed to biodegrade rapidly in a wide variety of aerobic environments, and can generally be considered "not persistent."[4][5] Failure to pass a ready biodegradability test does not automatically mean the substance is persistent; it simply indicates that further, more complex testing (e.g., inherent biodegradability or simulation studies) is required.[4][6] For succinate esters, there is a strong precedent for high biodegradability. For instance, di-n-heptyl succinate has demonstrated rapid biodegradation kinetics, and polybutylene succinate (PBS) is well-regarded for its biodegradability under various conditions.[1][7][8][9]

Experimental Protocol: OECD 301F - Manometric Respirometry Test

This method is highly versatile and recommended for testing a wide range of substances, including those that are poorly soluble like Dipentyl succinate.[10] It determines biodegradability by measuring the oxygen consumed by microorganisms as they metabolize the test substance.

Step-by-Step Methodology:

-

Inoculum Preparation: An inoculum is sourced from the activated sludge of a domestic wastewater treatment plant, which provides a diverse microbial community. The sludge is washed and aerated to condition it for the test.

-

Test Setup: The test is conducted in sealed vessels. Each vessel contains a defined volume of a mineral salt medium (providing essential nutrients for the microbes), the inoculum, and the test substance (typically at a concentration of 100 mg/L).

-

Control Groups: The validity of the test is ensured through the use of several controls run in parallel:

-

Blank Control: Contains only inoculum and mineral medium to measure the background respiration of the microorganisms.

-

Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the viability and activity of the inoculum.

-

Toxicity Control: Contains both the test substance and the reference substance to check if the test substance is inhibitory to the microorganisms at the tested concentration.

-

-

Incubation: The sealed vessels are incubated in the dark at a constant temperature (20-24°C) for 28 days. The consumption of oxygen creates a pressure differential in the headspace of the vessels, which is continuously monitored by a manometer.

-

Data Analysis: The amount of oxygen consumed is measured over the 28-day period and is expressed as a percentage of the Theoretical Oxygen Demand (ThOD). The ThOD is the calculated total amount of oxygen required to completely oxidize the chemical, based on its molecular formula.

-

Pass Criteria: A substance is considered readily biodegradable if it achieves ≥60% of its ThOD within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10%.

Integrated Assessment and Conclusion

The environmental impact assessment of Dipentyl succinate culminates in an integration of the findings from the three pillars: Persistence, Bioaccumulation, and Toxicity (PBT).

-

Persistence (P): Based on strong evidence from analogous succinate esters, Dipentyl succinate is expected to be readily biodegradable and therefore not persistent . A[1][7]n OECD 301F test would provide the definitive data to confirm this.

-

Bioaccumulation (B): While its moderate estimated Log Kₒₗ warrants testing, the ester linkages in Dipentyl succinate are susceptible to metabolic hydrolysis, a process observed in other succinate esters. T[11][12]his suggests that the substance would be metabolized and eliminated by fish, leading to a low Bioconcentration Factor (BCF < 2,000). Therefore, it is not expected to be bioaccumulative .

-

Toxicity (T): The aquatic toxicity is predicted to be low (LC₅₀/EC₅₀ > 100 mg/L), meaning the substance is not classified as acutely toxic to aquatic life under most regulatory frameworks like the Globally Harmonized System (GHS).

References

-

National Center for Biotechnology Information. (n.d.). Diamyl Sodium Sulfosuccinate. PubChem. Retrieved from [Link]

-

Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2016). Amended Safety Assessment of Dialkyl Sulfosuccinate Salts as Used in Cosmetics. International Journal of Toxicology, 35(3_suppl), 34S-46S. Retrieved from [Link]

-

PCC Group. (n.d.). Sulfosuccinates. PCC Group Product Portal. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Dialkyl Sulfosuccinate Salts as Used in Cosmetics. Retrieved from [Link]

-

The Good Scents Company. (n.d.). diamyl sodium sulfosuccinate. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). SODIUM DIPENTYL SULFOSUCCINATE. Retrieved from [Link]

-

Baduel, C., Vestergren, R., & Cousins, I. T. (2016). Identification, Tissue Distribution, and Bioaccumulation Potential of Cyclic Perfluorinated Sulfonic Acids Isomers in an Airport Impacted Ecosystem. Environmental Science & Technology, 50(20), 11048–11057. Retrieved from [Link]

-

Gupta, M., Howdeshell, K. L., & Bilisoly, R. L. (2021). Dose-response assessment of dipentyl phthalate effects on testosterone production and morphogenesis of late-gestation fetal rat testis. Toxicology and Applied Pharmacology, 429, 115689. Retrieved from [Link]

-

Erythropel, H. C., Brown, J. B., Maric, M., Nicell, J. A., Cooper, D. G., & Leask, R. L. (2016). Fully Renewable, Effective, and Highly Biodegradable Plasticizer: Di-n-heptyl Succinate. ACS Sustainable Chemistry & Engineering, 4(11), 6069–6077. Retrieved from [Link]

-

OECD. (2019). Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. OECD Series on Testing and Assessment, No. 23. Retrieved from [Link]

-

Malaisse, W. J., & Sener, A. (1993). Metabolic effects and fate of succinate esters in pancreatic islets. American Journal of Physiology-Endocrinology and Metabolism, 264(3), E348–E354. Retrieved from [Link]

-

CONCAWE. (2019). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Report no. 15/19. Retrieved from [Link]

-

Chrobak, I., Szałek, A., & Węgrzynowicz-Drwal, E. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Catalysts, 11(10), 1242. Retrieved from [Link]

-

Sener, A., & Malaisse, W. J. (1993). Metabolic effects and fate of succinic acid methyl esters in rat hepatocytes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1178(3), 290–296. Retrieved from [Link]

-

Ibacon. (2019). DRAFT UPDATED TEST GUIDELINE 203 ON FISH ACUTE TOXICITY. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioaccumulation Potential of Persistent Organic Chemicals in Humans. Retrieved from [Link]

-

Gupta, M., Howdeshell, K. L., & Bilisoly, R. L. (2021). Dose-response assessment of dipentyl phthalate effects on testosterone production and morphogenesis of late-gestation fetal rat testis. Toxicology and Applied Pharmacology, 429, 115689. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2010). Problem Formulation for the Ecological Risk and Drinking Water Exposure Assessments in Support of the Registration Review of Dioctyl Sodium Sulfosuccinate (DSS). Retrieved from [Link]

-

Kim, Y., & Kim, H. (2006). Accelerated degradation of dipentyl phthalate by Fusarium oxysporum f. sp. pisi cutinase and toxicity evaluation of its degradation products using bioluminescent bacteria. Current Microbiology, 52(4), 280–285. Retrieved from [Link]

-

COSMILE Europe. (n.d.). DIAMYL SODIUM SULFOSUCCINATE – Ingredient. Retrieved from [Link]

-

European Union. (n.d.). Aquatic toxicity. The Joint Research Centre. Retrieved from [Link]

-

European Oleochemicals and Allied Products Group. (n.d.). Bioaccumulation Potential of Surfactants: A Review. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Polybutylene succinate, a potential bio-degradable polymer. Retrieved from [Link]

-

Frontiers. (2021). Tailoring Biodegradability of Poly(Butylene Succinate)/Poly(Lactic Acid) Blends With a Deep Eutectic Solvent. Retrieved from [Link]

-

Hintz, K. K., & Kitos, P. A. (1984). Effect of phthalate esters on energy coupling and succinate oxidation in rat liver mitochondria. Toxicology and Applied Pharmacology, 76(2), 346–355. Retrieved from [Link]

- Google Patents. (n.d.). CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate.

-

Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]

-

ECETOC. (n.d.). Environmental Science. Retrieved from [Link]

-

McLachlan, M. S. (2002). Bioaccumulation potential of persistent organic chemicals in humans. Environmental Science & Technology, 36(13), 2825–2831. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Biodegradation of Poly (Butylene Succinate) (PBS)/Stearate Modified Magnesium-Aluminium Layered Double Hydroxide Composites under Marine Conditions Prepared via Melt Compounding. Retrieved from [Link]

-

Papadokonstantakis, S., Hatzimanikatis, V., & Maréchal, F. (2015). Sustainability assessment of succinic acid production technologies from biomass using metabolic engineering. Energy & Environmental Science, 8(4), 1236–1251. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Succinate metabolism and its regulation of host-microbe interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradable polyurethanes containing poly(butylene succinate) and poly(ethylene glycol). Retrieved from [Link]

-

OECD. (1992). OECD Guideline for Testing of Chemicals 301: Ready Biodegradability. Retrieved from [Link]

-

ACS Publications. (n.d.). Adapting OECD Aquatic Toxicity Tests for Use with Manufactured Nanomaterials: Key Issues and Consensus Recommendations. Environmental Science & Technology. Retrieved from [Link]

-

Ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Sustainability assessment of succinic acid production technologies from biomass using metabolic engineering - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. concawe.eu [concawe.eu]

- 5. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Polybutylene succinate, a potential bio-degradable polymer: synthesis, copolymerization and bio-degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | Tailoring Biodegradability of Poly(Butylene Succinate)/Poly(Lactic Acid) Blends With a Deep Eutectic Solvent [frontiersin.org]

- 9. Biodegradation of Poly (Butylene Succinate) (PBS)/Stearate Modified Magnesium-Aluminium Layered Double Hydroxide Composites under Marine Conditions Prepared via Melt Compounding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 11. Metabolic effects and fate of succinate esters in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic effects and fate of succinic acid methyl esters in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl 3-oxopiperidine-1-carboxylate (CAS 645-69-2) in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Architectural Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of successful therapeutics. The piperidine ring is one such "privileged scaffold," prized for its favorable physicochemical properties, metabolic stability, and ability to present functional groups in a defined three-dimensional orientation.[1] This guide focuses on a particularly valuable derivative, tert-Butyl 3-oxopiperidine-1-carboxylate (CAS 645-69-2), commonly known in the field as 1-Boc-3-piperidone .

This compound is not a therapeutic agent itself, but rather a high-value, versatile building block. Its strategic importance lies in the combination of a piperidine core, a reactive ketone at the 3-position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. The Boc group temporarily masks the reactivity of the piperidine nitrogen, allowing chemists to perform selective modifications on the ketone. This ketone, in turn, serves as a synthetic handle for introducing a key pharmacophoric element: a chiral amine. The subsequent removal of the Boc group under mild acidic conditions reveals the piperidine nitrogen for further elaboration, completing the synthesis of the target molecule. This guide will provide an in-depth exploration of the core applications of this intermediate, focusing on its role in the synthesis of leading therapies for metabolic and autoimmune diseases.

Compound Profile: Chemical and Physical Properties

A thorough understanding of a starting material's properties is fundamental to its effective application in multi-step synthesis.

| Property | Value |

| CAS Number | 645-69-2 |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | tert-butyl 3-oxopiperidine-1-carboxylate |

| Common Synonyms | 1-Boc-3-piperidone, N-Boc-3-piperidone, 1-Boc-3-piperidinone |

| Appearance | Off-white to light yellow solid or clear colorless liquid |

| Melting Point | 35-40 °C |

| Boiling Point | 289.8 °C at 760 mmHg |

| Density | ~1.099 g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DMSO, CH₂Cl₂) |

| Storage Conditions | 2-8°C, under inert atmosphere |

Core Application I: Synthesis of Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

The management of type 2 diabetes mellitus has been revolutionized by the advent of DPP-IV inhibitors. These drugs, known as "gliptins," function by preventing the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion.[2][3] A critical chiral intermediate for several leading DPP-IV inhibitors, including Alogliptin and the highly potent Linagliptin, is (R)-3-amino-1-Boc-piperidine.[4] 1-Boc-3-piperidone is the direct prochiral precursor to this key intermediate.

Mechanism of Action: DPP-IV Inhibition

Dipeptidyl Peptidase-4 (DPP-IV) is a serine protease that specifically cleaves dipeptides from the N-terminus of proteins containing a proline or alanine at the penultimate position. Incretin hormones, such as GLP-1 and GIP, are natural substrates for DPP-IV. By cleaving these hormones, DPP-IV rapidly terminates their biological activity.

DPP-IV inhibitors are designed to fit into the active site of the enzyme, preventing it from binding to and inactivating the incretin hormones. This leads to prolonged and elevated levels of active GLP-1 and GIP, resulting in:

-

Increased glucose-dependent insulin release from pancreatic β-cells.

-

Suppressed glucagon secretion from pancreatic α-cells.

-

Ultimately, improved glycemic control.[5]

The aminopiperidine moiety derived from 1-Boc-3-piperidone is crucial as it mimics the N-terminal portion of the natural peptide substrates, forming key interactions within the DPP-IV active site.

Quantitative Impact: Potency of Piperidine-Containing DPP-IV Inhibitors

The incorporation of the aminopiperidine scaffold leads to exceptionally potent DPP-IV inhibitors. Linagliptin, synthesized using the chiral amine derived from 1-Boc-3-piperidone, is a benchmark example.

| Compound | Target | IC₅₀ Value | Selectivity Notes |

| Linagliptin | DPP-IV | 1 nM | >10,000-fold higher selectivity for DPP-IV over other dipeptidyl peptidases (DPP-8, DPP-9).[6] |

| Sitagliptin | DPP-IV | 19 nM | A widely used DPP-IV inhibitor for comparison.[6] |

| Alogliptin | DPP-IV | 24 nM | Also utilizes a piperidine-like scaffold.[6] |

| Saxagliptin | DPP-IV | 50 nM | Contains a cyanopyrrolidine moiety.[6] |

Core Application II: Synthesis of Janus Kinase (JAK) Inhibitors

The Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases that play a pivotal role in cytokine signaling, which governs immune responses and inflammation.[7] Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as a major therapeutic class. Tofacitinib, a prominent JAK inhibitor, features a substituted piperidine ring that is constructed using chemistry accessible from 1-Boc-3-piperidone derivatives.[8]

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway provides a direct route for transmitting a signal from a cytokine receptor on the cell surface to the nucleus to induce gene transcription.

-

Cytokine Binding: A cytokine binds to its specific receptor, causing the receptor units to dimerize.

-

JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).

-

STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs bind to these sites and are subsequently phosphorylated by the JAKs.

-

Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.

-

Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of genes that mediate inflammatory and immune responses.[7][9]

JAK inhibitors function by binding to the ATP-binding site of the JAK enzymes, preventing them from phosphorylating themselves and their downstream targets (receptors and STATs). This effectively blocks the signaling cascade and suppresses the pro-inflammatory gene expression.[1] The piperidine scaffold in many JAK inhibitors is essential for positioning the molecule correctly within the ATP-binding pocket.[8]

Structure-Activity Relationship (SAR) Insights

The piperidine ring is more than just a linker; it is a critical component for achieving high potency and desirable drug-like properties.[1]

-

Vectorial Orientation: The rigid, chair-like conformation of the piperidine ring orients substituents into specific axial and equatorial positions, allowing for precise interaction with amino acid residues in the target's binding pocket.

-

Solubility and Lipophilicity: The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. The overall lipophilicity can be fine-tuned by the substituents attached to the ring and the nitrogen.

-

Metabolic Stability: The piperidine scaffold is generally robust to metabolic degradation, contributing to a better pharmacokinetic profile.[1] In JAK inhibitors like Tofacitinib, the piperidine core correctly positions the pyrrolo[2,3-d]pyrimidine warhead to interact with the hinge region of the kinase domain, while other substituents can be modified to improve selectivity and potency.[8]

Experimental Protocols: The Gateway Transformation

The most critical synthetic transformation starting from 1-Boc-3-piperidone is its conversion into a chiral aminopiperidine. Traditional methods often involve diastereomeric salt resolution or chemical asymmetric reduction. However, biocatalysis using ω-transaminase (ω-TA) enzymes has emerged as a superior method, offering high enantioselectivity, mild reaction conditions, and a greener footprint.[4][10]

Workflow: Asymmetric Synthesis of (R)- or (S)-1-Boc-3-aminopiperidine

This workflow outlines the key steps in the biocatalytic conversion of the prochiral ketone to a high-value chiral amine intermediate.

Detailed Protocol: Preparative Scale Enzymatic Asymmetric Amination

This protocol is adapted from established biocatalytic procedures for the synthesis of (R)- or (S)-1-Boc-3-aminopiperidine.[4][10] The choice of enzyme (e.g., ATA-025 for the (R)-enantiomer) dictates the stereochemical outcome.

Materials & Reagents:

-

1-Boc-3-piperidone (CAS 645-69-2)

-

Immobilized ω-Transaminase (e.g., ATA-025-IMB for the (R)-product)

-

Isopropylamine (Amine Donor)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Triethanolamine buffer (100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Enzyme Suspension Preparation: In a suitable reaction vessel, add 5 mL of triethanolamine buffer (100 mM, pH 7.5). Add isopropylamine to a final concentration of 1.1 M and PLP to a final concentration of 1.4 mM. Add 200 mg of the immobilized ω-transaminase.[10]

-

System Equilibration: Stir the enzyme suspension at 35°C and 550 rpm for 5 minutes to ensure homogeneity and enzyme wetting.[10]

-

Substrate Solution Preparation: In a separate vial, dissolve 1-Boc-3-piperidone (0.26 mmol, for a final reaction concentration of 45 mM) in 750 µL of DMSO. Gently preheat this solution to 35°C.[10]

-

Causality Note: DMSO is used as a co-solvent to improve the solubility of the organic substrate in the aqueous buffer, increasing its availability to the enzyme.

-

-

Reaction Initiation: Add the preheated substrate solution to the stirring enzyme suspension to initiate the transamination reaction.[10]

-

Reaction Progression: Maintain the reaction temperature at 35°C with continuous stirring (550 rpm) in an open vessel for 24 hours. The open vessel allows the volatile acetone by-product to evaporate, driving the reaction equilibrium towards the product.[10]

-

Self-Validation: Monitor the conversion of the starting material to the product periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

-

Enzyme Recovery: Upon completion, filter the reaction mixture under vacuum to recover the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse in subsequent batches.[4]

-

Product Isolation (Work-up): Transfer the filtrate to a separatory funnel. Adjust the pH of the aqueous solution to >13 using a concentrated KOH solution to ensure the product amine is in its free base form.

-

Extraction: Extract the aqueous layer with dichloromethane (4 x 5 mL).[10]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-Boc-3-aminopiperidine product.

-

Purification: If necessary, the product can be further purified by silica gel column chromatography.

Conclusion

tert-Butyl 3-oxopiperidine-1-carboxylate (CAS 645-69-2) represents a quintessential example of a strategic synthetic intermediate. Its value is not intrinsic but is realized through its efficient transformation into high-value chiral building blocks that form the core of blockbuster drugs. The Boc-protected piperidone structure provides an ideal platform for introducing the critical 3-amino group, a key pharmacophore in both DPP-IV and JAK inhibitors. As drug development continues to target complex intracellular signaling pathways, the demand for such well-designed, versatile, and stereochemically rich building blocks will only intensify, cementing the role of 1-Boc-3-piperidone as a cornerstone of modern medicinal chemistry.

References

- BenchChem. (2025). Application Note: Enzymatic Synthesis of Chiral 1-Boc-3-aminopiperidine using ω-Transaminases. BenchChem.

-

Gotor-Fernández, V., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 14, 2908–2915. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. Retrieved from [Link]

-

Wikipedia. (2023). JAK-STAT signaling pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Structure of tofacitinib (1) highlighting the piperidine fragment;... [Image]. Retrieved from [Link]

- Gao, Y., et al. (2025). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules.

-

Singh, R., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. Available at: [Link]

- RSC Publishing. (n.d.). MedChemComm.

- Google Patents. (n.d.). CN105906627A - Synthesis method of linagliptin intermediate.

- National Center for Biotechnology Information. (2024).

-

Drucker, D. J. (2018). Mechanism of Action of DPP-4 Inhibitors—New Insights. Diabetes Care, 41(8), 1579-1581. Available at: [Link]

-

Fadini, G. P., et al. (2013). Linagliptin: A thorough Characterization beyond Its Clinical Efficacy. Frontiers in Endocrinology, 4, 14. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy... [Image]. Retrieved from [Link]

-

Tan, L., et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 58(2), 1038-1052. Available at: [Link]

- MDPI. (2023). Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. MDPI.

- Kushwaha, R. N., et al. (2014). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. Chemical Biology & Drug Design, 84(5), 548-560.

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available at: [Link]

- Google Patents. (n.d.). CN105936634A - Synthetic method of linagliptin.

-

ResearchGate. (n.d.). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. Retrieved from [Link]

-

Słoczyńska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117013. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]